Peptide Coupling Efficiency vs. Symmetric Anhydride
N,N'-bis-morpholinophosphinic chloride (BMP-Cl), the peptide-coupling specific nomenclature for this compound, was evaluated as a coupling reagent for the first time in peptide synthesis. Its performance was directly compared against the established symmetric anhydride method. While the published abstract does not provide exact yield percentages, it explicitly confirms that the results obtained with BMP-Cl were quantitatively compared with those from the anhydride method, establishing it as a viable alternative coupling reagent for peptide bond formation [1].
| Evidence Dimension | Efficiency in amide bond formation |
|---|---|
| Target Compound Data | Successfully used to prepare several peptides; performance compared to anhydride method [1]. |
| Comparator Or Baseline | Symmetric Anhydride Method |
| Quantified Difference | Qualitative confirmation of comparability; specific yields not available in the accessible abstract. |
| Conditions | Peptide synthesis under standard coupling conditions. |
Why This Matters
This validates the reagent's utility in peptide chemistry, offering an alternative route that may circumvent the racemization or difficult byproduct removal associated with other methods like DCC.
- [1] Panse, G. T., & Kamat, S. K. (1989). N,N'-Bis-morpholinophosphinic chloride as a coupling reagent in peptide synthesis. Indian Journal of Chemistry, Sect. B, 28(9), 793-795. View Source
